
H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH is a useful research compound. Its molecular formula is C121H164N32O27S and its molecular weight is 2530.9. The purity is usually 95%.
BenchChem offers high-quality H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Without specific information on the target of this peptide, it’s challenging to describe its exact mode of action. This binding can activate or inhibit the target’s function, leading to various downstream effects .
Biochemical Pathways
These could potentially impact a variety of biochemical pathways, depending on the specific target .
Pharmacokinetics
The pharmacokinetics of peptides like H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH can vary widely. Factors such as the peptide’s size, charge, hydrophobicity, and sequence can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Peptides are typically less orally bioavailable due to degradation in the gastrointestinal tract, and are often administered via injection .
Result of Action
Peptides can have a wide range of effects, from altering cell signaling and gene expression to influencing cell growth and survival .
Action Environment
Environmental factors can significantly influence a peptide’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a peptide’s stability and its ability to reach and interact with its target. Additionally, the specific environment within the body (e.g., blood, specific tissues or cells) can also influence the peptide’s action .
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H164N32O27S/c1-65(2)47-85(107(167)136-68(7)119(179)180)142-105(165)84(43-46-181-8)141-104(164)83(41-42-98(159)160)140-103(163)81(35-23-44-130-120(124)125)138-111(171)90(53-74-57-132-80-34-22-21-33-78(74)80)146-116(176)95(62-155)151-118(178)100(67(5)6)152-106(166)82(36-24-45-131-121(126)127)139-109(169)87(50-70-27-15-10-16-28-70)144-113(173)93(56-96(123)157)148-110(170)88(51-71-29-17-11-18-30-71)143-108(168)86(49-69-25-13-9-14-26-69)137-97(158)60-133-102(162)91(54-75-58-128-63-134-75)147-112(172)92(55-76-59-129-64-135-76)149-117(177)99(66(3)4)153-114(174)89(52-72-31-19-12-20-32-72)145-115(175)94(61-154)150-101(161)79(122)48-73-37-39-77(156)40-38-73/h9-22,25-34,37-40,57-59,63-68,79,81-95,99-100,132,154-156H,23-24,35-36,41-56,60-62,122H2,1-8H3,(H2,123,157)(H,128,134)(H,129,135)(H,133,162)(H,136,167)(H,137,158)(H,138,171)(H,139,169)(H,140,163)(H,141,164)(H,142,165)(H,143,168)(H,144,173)(H,145,175)(H,146,176)(H,147,172)(H,148,170)(H,149,177)(H,150,161)(H,151,178)(H,152,166)(H,153,174)(H,159,160)(H,179,180)(H4,124,125,130)(H4,126,127,131)/t68-,79-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-,100-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHXIDLTWRFBY-QQTQKECVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H164N32O27S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2530.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

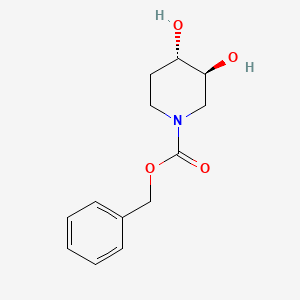
![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)
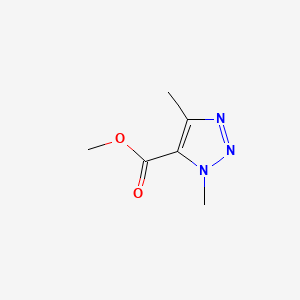
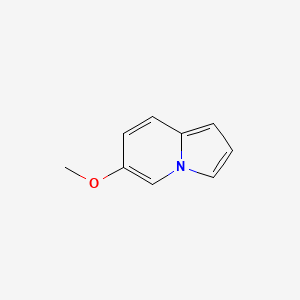



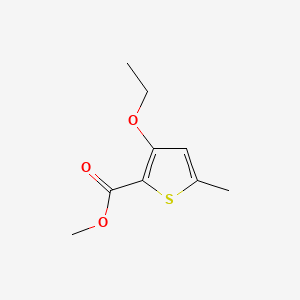
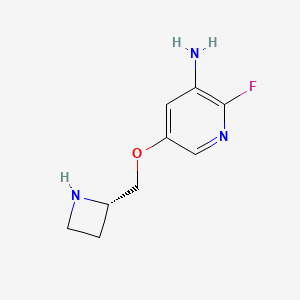
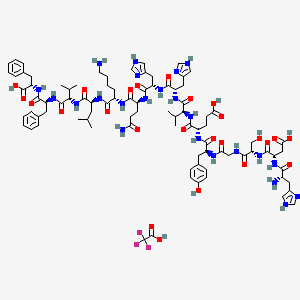
![7-methoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B575736.png)